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3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine

Cat. No.: B13157614
M. Wt: 168.28 g/mol
InChI Key: QPMVWSUNTYBPJE-UHFFFAOYSA-N
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Description

Significance of Bridged Bicyclic Systems in Chemical Biology

Bridged bicyclic systems, such as the 3-azabicyclo[3.3.1]nonane core, are of profound importance in chemical biology and medicinal chemistry. Their rigid, conformationally constrained structures offer several advantages in the design of therapeutic agents. By reducing the number of possible conformations a molecule can adopt, these scaffolds can pre-organize functional groups into a specific spatial arrangement that is optimal for binding to a biological target. bldpharm.comacs.org This conformational restriction can lead to a decrease in the entropic penalty of binding, potentially resulting in enhanced potency and selectivity of a drug candidate. bldpharm.com The well-defined three-dimensional geometry of bridged bicyclic systems provides a robust platform for the precise placement of substituents, allowing for systematic exploration of structure-activity relationships.

Occurrence and Importance of the 3-Azabicyclo[3.3.1]nonane Core in Natural Products

The 3-azabicyclo[3.3.1]nonane nucleus is not merely a synthetic curiosity; it is a recurring motif in a variety of naturally occurring compounds, particularly in complex alkaloids. chemijournal.com The presence of this scaffold in nature underscores its evolutionary selection as a stable and functionally relevant framework for biological interactions. These natural products often exhibit significant biological activities, and their isolation and structural elucidation have spurred considerable interest in the synthesis and biological evaluation of the 3-azabicyclo[3.3.1]nonane system.

The 3-azabicyclo[3.3.1]nonane framework is a key structural component in a number of diterpene and norditerpenoid alkaloids isolated from various plant species. chemijournal.com These complex molecules often possess potent and diverse biological activities. Additionally, this scaffold is found in other classes of natural products, such as marine alkaloids.

Table 1: Examples of Natural Products Containing the 3-Azabicyclo[3.3.1]nonane Core

Compound Name Class Natural Source (Example) Significance
Methyllycaconitine Diterpene Alkaloid Delphinium species Potent and selective antagonist of nicotinic acetylcholine (B1216132) receptors.
Atisine Diterpene Alkaloid Aconitum heterophyllum Known for its anti-inflammatory and antipyretic properties.
Spiratine A Diterpene Alkaloid Spiraea japonica A complex alkaloid with a unique caged structure.
Chasmanine Diterpene Alkaloid Aconitum chasmanthum A C19-diterpenoid alkaloid, part of a family with diverse bioactivities.
Haliclonin A Marine Alkaloid Haliclona sponge A marine natural product with a complex, polycyclic structure. mdpi.com

Role of Azabicyclo[3.3.1]nonane Derivatives in Medicinal Chemistry

Inspired by the structures of natural products and the advantageous properties of bridged bicyclic systems, medicinal chemists have extensively utilized the 3-azabicyclo[3.3.1]nonane scaffold in the design of novel therapeutic agents. The versatility of this core allows for the synthesis of a wide array of derivatives with diverse biological activities. researchgate.net Research has shown that compounds incorporating this framework can interact with a variety of biological targets.

Derivatives of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one have demonstrated notable antimicrobial and antitumor activities. researchgate.net The rigid structure of the scaffold allows for the precise orientation of the aryl groups, which can be critical for receptor binding. Furthermore, the 3-azabicyclo[3.3.1]nonane nucleus has been explored for its potential in developing agents with analgesic and anesthetic properties, as well as treatments for neurodegenerative disorders. chemijournal.commdpi.com The amenability of the scaffold to chemical modification makes it a valuable building block in the generation of compound libraries for high-throughput screening and lead optimization.

Overview of the Research Landscape for 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine

The specific compound, this compound, represents a particular substitution pattern on the core scaffold. An extensive review of the current scientific literature indicates that this compound is not the subject of widespread, dedicated research programs in the same way as some of the more complex natural products or extensively studied pharmaceutical agents.

The research landscape can thus be characterized as nascent. While the broader class of 3-azabicyclo[3.3.1]nonane derivatives is of significant interest, the specific ethyl-amino substituted variant appears to be an area with potential for future exploration. Its structural features—a rigid bicyclic core, a secondary amine for further functionalization, and a specific N-alkylation—make it a candidate for inclusion in synthetic programs aimed at discovering new bioactive molecules. However, at present, it remains a relatively uncharacterized entity in the field of medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20N2 B13157614 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

3-ethyl-3-azabicyclo[3.3.1]nonan-9-amine

InChI

InChI=1S/C10H20N2/c1-2-12-6-8-4-3-5-9(7-12)10(8)11/h8-10H,2-7,11H2,1H3

InChI Key

QPMVWSUNTYBPJE-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2CCCC(C1)C2N

Origin of Product

United States

Synthetic Methodologies for 3 Ethyl 3 Azabicyclo 3.3.1 Nonan 9 Amine and Analogues

Strategic Approaches to the 3-Azabicyclo[3.3.1]nonane Core Structure

The construction of the 3-azabicyclo[3.3.1]nonane core is a pivotal step in the synthesis of the target compound and its derivatives. A dominant and highly effective strategy for assembling this bicyclic system is the Mannich reaction. This reaction, in its various forms, allows for the formation of the characteristic bridged ring structure in a convergent manner. The versatility of the Mannich approach enables the use of a range of starting materials, including cyclic ketones, aldehydes, and amines, to generate diversely substituted 3-azabicyclo[3.3.1]nonane scaffolds. The subsequent sections will explore specific variations of the Mannich reaction that are instrumental in this context.

Mannich-Type Reactions for Bicyclic Construction

The Mannich reaction is a cornerstone in the synthesis of the 3-azabicyclo[3.3.1]nonane skeleton. This three-component condensation reaction, involving an active hydrogen compound, an aldehyde, and a primary or secondary amine, provides a powerful tool for carbon-carbon and carbon-nitrogen bond formation in a single step.

Tandem Mannich Annulation Protocols

A highly efficient method for the synthesis of the 3-azabicyclo[3.3.1]nonane scaffold is through a one-pot tandem Mannich annulation. This approach has been successfully employed using aromatic ketones, paraformaldehyde, and dimethylamine to directly yield various 3-azabicyclo[3.3.1]nonane derivatives. researchgate.net This strategy is notable for its atom economy and operational simplicity, as it avoids the isolation of intermediates and allows for the rapid assembly of the bicyclic core.

Double-Mannich Condensation Variants with Ketones and Amines

The double-Mannich condensation is a widely utilized variant for constructing the 3-azabicyclo[3.3.1]nonan-9-one framework. This reaction typically involves a cyclic ketone with at least four alpha-hydrogens, an aldehyde, and a primary amine or ammonium acetate. chemijournal.com A common example is the reaction of cyclohexanone, an aryl aldehyde, and ammonium acetate, which yields 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones. chemijournal.com The reaction conditions are generally mild, often requiring stirring at room temperature or slightly elevated temperatures.

In some variations, substituted piperidin-4-ones are used as the ketone component, reacting with paraformaldehyde and a primary amine to afford 3,7-diazabicyclo[3.3.1]nonan-9-ones, also known as bispidinones. The choice of the primary amine allows for the introduction of various substituents at the 3- and 7-positions of the bicyclic system.

Ketone ComponentAldehyde ComponentAmine ComponentProduct
CyclohexanoneAryl aldehydeAmmonium acetate2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one
3-Aryl-2,4-diacetyl-5-hydroxy-5-methylcyclohexanoneFormaldehydePrimary amine8-Aryl-1,7-diacetyl-6-hydroxy-6-methyl-3-substituted-azabicyclononan-9-one rjpbcs.com
1-(3-Ethoxypropyl)-4-oxopiperidineParaformaldehydePrimary amine3,7-Diazabicyclo[3.3.1]nonan-9-one (Bispidinone)

Utility of Aromatic Ketones as Precursors

Aromatic ketones have proven to be valuable precursors in the synthesis of the 3-azabicyclo[3.3.1]nonane scaffold, particularly through tandem Mannich annulation reactions. researchgate.net The use of aromatic ketones as starting materials offers a direct route to derivatives with aryl substituents, which can be important for modulating the biological activity of the final compounds. This one-pot synthesis is considered the first example of using aromatic ketones for this purpose.

Mannich Condensation Involving 1,3-Dinitrocyclohexanes

An alternative and specialized approach to the 3-azabicyclo[3.3.1]nonane core involves a Mannich condensation with derivatives of 1,3-dinitrocyclohexane. This method begins with the selective reduction of m-dinitrobenzene to form a dipotassium salt of 3,5-bis(aci-nitro)cyclohexene-1. This intermediate is then subjected to a Mannich reaction with formaldehyde and a primary amine. Subsequent acidification leads to the formation of 1,5-dinitro-3-substituted-3-azabicyclo[3.3.1]non-6-enes. This route provides access to a unique class of dinitro-substituted azabicycles.

Formation of the 9-Amine Functionality

Once the 3-ethyl-3-azabicyclo[3.3.1]nonan-9-one core is synthesized, the final step to obtain the target compound is the formation of the 9-amine functionality. A common and effective method for this transformation is reductive amination.

This process involves the reaction of the ketone at the 9-position with an amine, such as ammonia or a primary amine, to form an intermediate imine or enamine. This intermediate is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed for this step, with sodium triacetoxyborohydride being a frequently used mild reagent that is compatible with many functional groups. This two-step, one-pot procedure is a reliable method for converting the 9-keto group to the desired 9-amino group, yielding 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines. The resulting amine can be further purified and, if desired, converted to a salt, such as a dihydrochloride salt, by treatment with an appropriate acid.

PrecursorReagentsProduct
3-Ethyl-3-azabicyclo[3.3.1]nonan-9-one1. Ammonia or primary amine 2. Sodium triacetoxyborohydride3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine

Reductive Amination of 3-Substituted 3-Azabicyclo[3.3.1]nonan-9-ones

Reductive amination is a cornerstone method for the synthesis of amines from carbonyl compounds. In the context of 3-azabicyclo[3.3.1]nonane chemistry, this strategy is employed to convert the readily accessible 3-substituted 3-azabicyclo[3.3.1]nonan-9-ones into the corresponding 9-amino derivatives. The general synthetic approach involves a two-step process, often performed in a single pot.

First, the ketone at the C-9 position is reacted with an amine source, such as ammonia or a primary amine, to form a Schiff base or imine intermediate. This condensation is typically catalyzed by a mild acid. The subsequent and crucial step is the reduction of this C=N double bond to a C-N single bond, yielding the final amine. A variety of reducing agents can be employed for this transformation, with the choice depending on the substrate's sensitivity and the desired selectivity.

Starting Material Reagents Reducing Agent Product Reference
3-Substituted 3-Azabicyclo[3.3.1]nonan-9-oneAmmonia/Primary AmineNaBH(OAc)₃ / NaBH₃CN / NaBH₄3-Substituted 3-Azabicyclo[3.3.1]nonan-9-amine

Catalytic Hydrogenation of Oximes and Hydrazones

An alternative to direct reductive amination is a two-step sequence involving the formation and subsequent reduction of an oxime or hydrazone. This method also begins with the 3-substituted 3-azabicyclo[3.3.1]nonan-9-one precursor.

The ketone is first condensed with hydroxylamine (NH₂OH) to form an oxime, or with hydrazine (N₂H₄) or its derivatives to form a hydrazone. These C=N containing intermediates are generally stable and can be isolated and purified before the reduction step.

The reduction is most commonly achieved through catalytic hydrogenation. This involves treating the oxime or hydrazone with hydrogen gas (H₂) in the presence of a metal catalyst. Typical catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adam's catalyst), or Raney nickel. The reaction conditions, such as hydrogen pressure and temperature, are optimized to ensure complete conversion to the desired 9-amino product. This pathway is a reliable method for accessing primary amines from ketone precursors within the azabicyclic framework.

Intermediate Reagents Catalyst Product Reference
3-Azabicyclo[3.3.1]nonan-9-one OximeH₂Pd/C, PtO₂, or Raney Ni3-Azabicyclo[3.3.1]nonan-9-amine
3-Azabicyclo[3.3.1]nonan-9-one HydrazoneH₂Pd/C, PtO₂, or Raney Ni3-Azabicyclo[3.3.1]nonan-9-amine

Ring-Closing and Annulation Strategies

Radical [3+3]-Annulation Processes

A modern and elegant approach to the 9-azabicyclo[3.3.1]nonane skeleton involves a radical [3+3]-annulation process. springernature.com A mild and simple protocol has been developed utilizing visible-light photoredox catalysis to construct this valuable bicyclic system with good yields and high levels of diastereoselectivity from readily available starting materials. chemrxiv.orgresearchgate.netchemrxiv.org

This strategy employs cyclic N,N-dialkylanilines as 1,3-bis radical donors and ethyl 2-(acetoxymethyl)acrylate as a unique 1,3-bis radical acceptor. chemrxiv.orgchemrxiv.org The success of this annulation hinges on efficient electron transfer processes and the highly selective deprotonation of aminium radical cations, which generates the key α-amino radical intermediates required for the cyclization cascade. researchgate.netchemrxiv.org This method is particularly attractive for creating N-arylated bicyclic skeletons, which are not easily accessible through classical synthetic routes. springernature.com

Catalysis Type Radical Donor Radical Acceptor Key Features Reference
Visible-light photoredoxCyclic N,N-dialkylanilineEthyl 2-(acetoxymethyl)acrylateMild conditions, good yields, high diastereoselectivity springernature.comchemrxiv.orgresearchgate.net

Organocatalyzed Aldol Condensation Approaches

Organocatalysis has emerged as a powerful tool for the stereocontrolled synthesis of complex molecular architectures, and the bicyclo[3.3.1]nonane core is no exception. nih.govresearchgate.net The use of organocatalyzed aldol condensation to construct this framework is well-documented. nih.gov For instance, proline and its analogues have been successfully employed as catalysts in intramolecular aldol reactions to form the bicyclic system. nih.gov

In one approach, a microwave-assisted, organocatalyzed tandem desymmetrization and intramolecular aldolization of a prochiral 4-N-protected aminocyclohexanone was developed to synthesize 2-azabicyclo[3.3.1]nonanes asymmetrically. rsc.org Another strategy involves a tandem Michael-aldol reaction between substituted 1,3-cyclohexanediones and enals, which provides a novel and effective one-pot process to access functionalized bicyclo[3.3.1]nonane derivatives in good to excellent yields, often with significant stereocontrol. ucl.ac.uk Additionally, acid-catalyzed tandem Michael addition-intramolecular aldol-type condensations have been reported to achieve the bicyclo[3.3.1]nonenone core. nih.govrsc.org

Michael Addition and Concomitant Cyclization Pathways

Michael addition reactions are fundamental in carbon-carbon bond formation and have been instrumental in the synthesis of the 3-azabicyclo[3.3.1]nonane framework. colab.wsbenthamscience.com These strategies often involve the addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by a cyclization event.

One common pathway involves a base-catalyzed Michael addition followed by an acid-catalyzed aldol condensation. rsc.org For example, the reaction between a cyclohexenone derivative and an acrylate, facilitated by a base like potassium tert-butoxide, can lead to an intermediate that subsequently cyclizes to form the bicyclo[3.3.1]nonane core. rsc.org In some cases, two successive Michael additions can be employed to construct the bicyclic system. nih.gov Furthermore, tandem Michael addition-Claisen condensation cascades have also been utilized to yield tricyclic derivatives containing the bicyclo[3.3.1]nonane core. rsc.org

Modern Synthetic Enhancements

Recent advancements in synthetic methodology have provided more efficient and versatile routes to azabicyclo[3.3.1]nonane derivatives. These enhancements often leverage modern catalysis to improve yields, selectivity, and substrate scope.

A significant development is the use of a tandem diverted Tsuji–Trost process, which provides rapid, three-step access to the 2-azabicyclo[3.3.1]nonane ring system from simple pyrroles. nih.govnih.gov This combined photochemical and palladium-catalyzed approach demonstrates broad substrate scope, allowing for the incorporation of a wide array of functional groups relevant to medicinal chemistry. nih.gov Mechanistic studies indicate the process involves an acid-assisted C-N bond cleavage followed by a β-hydride elimination to generate a reactive diene intermediate, showcasing how off-cycle reactions can be controlled for productive tandem catalysis. nih.gov

In the functionalization of the pre-formed bicyclic ketone, modern catalysts have also been introduced. For the stereoselective reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives to the corresponding endo-alcohols, ruthenium complexes have been employed as catalysts. google.com This method offers a low-cost and simplified process that generates minimal waste compared to traditional reductions using boron-based reagents. google.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. chim.it This technology has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives of the 3-azabicyclo[3.3.1]nonane skeleton.

One notable application is the microwave-assisted aza-Prins reaction, which provides a facile and diastereospecific route to 3-azabicyclo[3.3.1]non-6-enes. core.ac.uk This method involves the reaction of an amine and an aldehyde in the presence of a Lewis acid, such as BF₃·OEt₂, under microwave irradiation. The reaction proceeds efficiently at elevated temperatures, significantly reducing the reaction time compared to conventional heating methods.

For instance, the synthesis of various 3-azabicyclo[3.3.1]non-6-enes has been achieved with judicious selection of peripheral groups, which can serve as handles for further chemical transformations. core.ac.uk

Table 1: Examples of Microwave-Assisted Synthesis of 3-Azabicyclo[3.3.1]non-6-ene Derivatives core.ac.uk

Aldehyde Product Reaction Time (Microwave)
Isovaleraldehyde 3a 1 h
2-Phenylpropionaldehyde 3b 1 h
Cyclohexanecarboxaldehyde 3d 1 h

Reaction conditions: Amine 1 and aldehyde in 1,4-dioxane with BF₃·OEt₂ irradiated at 180°C.

Furthermore, microwave irradiation has been utilized in the three-component Mannich reaction for the synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones. chemijournal.com This approach involves the condensation of a ketone with four α-hydrogens (like cyclohexanone), an aryl aldehyde, and ammonium acetate. Microwave irradiation at 240 watts for a short duration of 2-3 minutes has been reported to yield the desired products, although allowing the reaction mixture to stand in ether for a couple of days was found to improve yields to 65-68%. chemijournal.com

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis is another green chemistry approach that utilizes acoustic cavitation to enhance chemical reactivity. This technique has been employed for the efficient synthesis of various heterocyclic systems. While a direct ultrasound-assisted synthesis of this compound is not documented in the available literature, its application in the synthesis of related polyaza-bicyclo[3.3.1]nonane derivatives highlights its potential.

A notable example is the facile, one-pot synthesis of novel C2-symmetric 2,3,6,7,9-pentaazabicyclo[3.3.1]nonane derivatives through a double Mannich-type reaction. nih.gov This reaction involves the dimerization of 3-oxo-2-arylhydrazonopropanals with ammonium acetate. The use of ultrasonic irradiation at 80°C (110 W) significantly reduced the reaction time to 50-110 minutes, offering a considerable advantage over conventional heating methods which required 3-8 hours. nih.gov

Table 2: Comparison of Reaction Times for the Synthesis of 2,3,6,7,9-Pentaazabicyclo[3.3.1]nona-3,7-dienes nih.gov

Heating Method Temperature (°C) Power Reaction Time
Conventional Reflux - 3-8 h
Ultrasonic Irradiation 80 110 W 50-110 min

Reaction conditions: 3-Oxo-2-arylhydrazonopropanals, ammonium acetate, and Et₃N in EtOH.

The advantages of shorter reaction times and good yields make ultrasound-assisted synthesis a promising methodology for the construction of the 3-azabicyclo[3.3.1]nonane framework. clockss.org

Stereoselective Synthesis of 3-Azabicyclo[3.3.1]nonane Derivatives

The stereoselective synthesis of 3-azabicyclo[3.3.1]nonane derivatives is of paramount importance due to the stereospecific nature of their biological activities. Several strategies have been developed to control the stereochemistry during the formation of this bicyclic system.

One approach involves a highly stereoselective tandem radical reaction to construct the azabicyclo[3.3.1]nonane core. acs.org This method has been successfully applied in the formal synthesis of complex natural products like (−)-haliclonin A. Another strategy focuses on the enantioselective formation of key intermediates, such as an all-carbon quaternary center, via Pd-mediated deracemization, which then leads to the stereocontrolled construction of the bicyclic system. acs.org

Organocatalysis has also proven to be a powerful tool for the enantioselective synthesis of related azabicyclo[3.3.1]nonane systems. For example, a highly stereoselective synthesis of functionalized 1-azabicyclo[3.3.1]nonanes (isomorphans) has been developed. rsc.org This methodology is based on an organocatalytic Michael addition of N-protected piperidine (B6355638) ketoesters to nitroalkenes, followed by an intramolecular nitro-Mannich reaction. This sequence allows for the construction of the 1-azabicyclo[3.3.1]nonane scaffold with up to six contiguous stereocenters in high enantiomeric excess (up to 98% ee) and diastereoselectivity (>99:1 d.r.). rsc.org

Furthermore, the stereoselective synthesis of 3-oxabicyclo[3.3.1]nonan-2-one derivatives has been achieved with excellent diastereoselectivities (>99:1 dr) and high enantioselectivities (up to 96% ee) through an organocatalytic domino Michael-hemiacetalization-Michael reaction. nih.govnih.gov While this is an oxa-analogue, the principles of stereocontrol demonstrated in this synthesis are relevant to the construction of the corresponding aza-bicyclic system.

These examples of stereoselective synthesis underscore the advancements in controlling the three-dimensional architecture of the 3-azabicyclo[3.3.1]nonane core, which is crucial for the development of specific and potent bioactive molecules.

Conformational Analysis and Stereochemical Aspects of the 3 Azabicyclo 3.3.1 Nonane System

Theoretical Description of Conformers (Chair-Chair vs. Boat-Chair)

The 3-azabicyclo[3.3.1]nonane skeleton can theoretically exist in three main conformations: a twin-chair (or chair-chair, CC), a boat-chair (BC), and a twisted twin-boat (BB). rsc.org However, due to significant destabilizing steric interactions, the twin-boat conformer is generally considered too high in energy to be substantially populated. lookchem.com The primary equilibrium, therefore, exists between the chair-chair and boat-chair conformers.

In the parent bicyclo[3.3.1]nonane system, the chair-chair conformation is the most stable. researchgate.net However, the introduction of a nitrogen atom at the 3-position significantly alters the energetic landscape. In the chair-chair conformation of 3-azabicyclo[3.3.1]nonane, the lone pair of electrons on the nitrogen atom introduces a strong transannular repulsion with the endo-hydrogen atom at the C7 position. rsc.orgrsc.org This interaction can lead to a distortion or flattening of the piperidine (B6355638) ring. rsc.orgniscpr.res.in

The boat-chair conformation, where the piperidine ring adopts a boat form, can alleviate some of these repulsive interactions. researchgate.net While the chair-chair form is often preferred, the energy difference between the CC and BC conformers can be small, and in some substituted derivatives, the boat-chair form can become the dominant species. researchgate.netresearchgate.net For example, X-ray diffraction analysis has shown that while some derivatives exist as chair-chair conformers, others adopt a chair-boat conformation in the solid state, particularly when intramolecular hydrogen bonding can stabilize the latter. nih.govtandfonline.com

Computational studies, including ab initio and density functional theory (DFT) methods, have been employed to investigate the energy differences and inversion barriers between these conformers. researchgate.netresearchgate.net For the parent bicyclo[3.3.1]nonan-9-one, the calculated free energy difference (ΔG) between the chair-chair and boat-chair conformations is relatively small, approximately 1 kcal/mol, with an inversion barrier of about 6 kcal/mol. researchgate.net In 3,7-diaza analogues, nonempirical calculations suggest that the chair-boat conformation is generally more favorable than the double-chair form. researchgate.net

Influence of Substituents on Conformational Preferences

The conformational equilibrium of the 3-azabicyclo[3.3.1]nonane system is highly sensitive to the nature and position of substituents. For 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine, the ethyl group at the N3 position and the amine group at the C9 bridgehead position are critical determinants of its conformational behavior.

Detailed NMR analysis of various 2,4-diaryl-3-azabicyclo[3.3.1]nonanes has shown that these compounds typically exist in a twin-chair conformation with substituents in an equatorial orientation to minimize steric strain. researchgate.net The introduction of an N-acetyl group, which has a planar geometry due to resonance, can cause further flattening of the piperidine ring to avoid severe nonbonded interactions with substituents at the C2 and C4 positions. niscpr.res.in

Repulsion Effects (e.g., Lone Pair on Nitrogen)

A defining feature of the 3-azabicyclo[3.3.1]nonane system is the steric repulsion involving the nitrogen lone pair. In the chair-chair conformation, the lone pair on N3 is in close proximity to the axial hydrogen at C7, creating a significant repulsive force. rsc.orgrsc.org This 1,4-transannular interaction is a major factor that can destabilize the chair-chair form relative to the boat-chair form or cause a distortion of the piperidine ring. The magnitude of this repulsion is such that it is considered stronger than the corresponding interaction between C-H bonds. researchgate.net The VSEPR theory supports this, indicating that lone pair/bond pair repulsions are greater than bond pair/bond pair repulsions. nih.gov This effect is a key driver for the conformational preferences within this heterocyclic system.

Stereoelectronic Interactions

Stereoelectronic effects, such as hyperconjugative interactions, also play a crucial role in the conformational stability of 3-azabicyclo[3.3.1]nonanes. nih.gov Computational analyses have identified interactions between the lone-pair electrons of the nitrogen and the antibonding sigma orbital of adjacent C–H bonds (nN→σ*C–H) as a stabilizing factor. beilstein-journals.org These through-bond stereoelectronic effects can influence the reactivity and conformational landscape of the molecule. nih.govchemrxiv.org The geometry of the bicyclic system dictates the efficiency of these orbital overlaps, thereby influencing the relative stability of the chair-chair versus boat-chair conformers.

Intramolecular Hydrogen Bonding and Conformational Stability

The presence of a hydrogen-bond donor and acceptor within the same molecule can lead to the formation of an intramolecular hydrogen bond, which can significantly stabilize a particular conformation. In derivatives of 3-azabicyclo[3.3.1]nonane, such as those with a hydroxyl or amine group, this is a particularly important consideration.

For example, in certain 7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol isomers, the boat-chair conformation is preferred because it allows for an intramolecular hydrogen bond between the hydroxyl group proton and the lone pair of the nitrogen atom. researchgate.netresearchgate.net This interaction stabilizes the boat form of the piperidine ring, making the boat-chair conformer more favorable than the chair-chair. researchgate.net Similarly, in other derivatives, intramolecular N—H...O hydrogen bonds have been observed to stabilize boat-chair conformations. researchgate.net In the case of this compound, the potential for hydrogen bonding between the 9-amino group and the 3-nitrogen's lone pair could favor a boat-chair conformation where these groups are brought into proximity.

Dynamic Conformational Studies (e.g., Triple Inversion)

The 3-azabicyclo[3.3.1]nonane system is not static; its conformers are in dynamic equilibrium. Dynamic NMR spectroscopy is a powerful tool for studying these conformational interconversions, such as ring inversion. lookchem.com For the related bicyclo[3.3.1]nonan-9-one, the ring inversion barrier between the major chair-chair and minor boat-chair conformers has been studied at low temperatures. lookchem.comdoi.org

In N-substituted 3,7-diazabicyclo[3.3.1]nonanes (bispidines), a process known as "triple inversion" can occur. This involves the simultaneous inversion of both six-membered rings and the pyramidal inversion at the nitrogen atom. This dynamic process highlights the conformational flexibility of the bicyclic framework. researchgate.net The energy barriers for these processes are influenced by the substituents on the nitrogen and the carbon skeleton.

Comparative Conformational Analysis with Related Bicyclic Systems

Comparing the 3-azabicyclo[3.3.1]nonane system with its carbocyclic and other heterocyclic analogues provides valuable insights into its unique conformational behavior.

Bicyclo[3.3.1]nonane: The parent carbocyclic system strongly prefers the chair-chair conformation. The absence of the nitrogen lone pair removes the key transannular repulsion present in the aza-analogue, making the chair-chair form significantly more stable. researchgate.net

3-Oxa-9-azabicyclo[3.3.1]nonane: In related oxa-aza systems, the boat-chair conformation can be stabilized by intramolecular hydrogen bonding.

3-Thia-7-azabicyclo[3.3.1]nonane: In this system, both chair-chair and chair-boat conformers have been identified in the solid state via X-ray diffraction, depending on the specific derivative and crystal packing forces. nih.gov The longer C-S bonds compared to C-N or C-C bonds alter the ring geometry and steric interactions.

3,7-Diazabicyclo[3.3.1]nonane (Bispidine): The presence of a second nitrogen at the 7-position introduces strong lone pair-lone pair repulsion in the chair-chair form, often making the boat-chair conformation the more stable arrangement to minimize this interaction. rsc.orgresearchgate.net

This comparative analysis underscores the profound impact that the heteroatom at the 3-position, particularly the nitrogen with its lone pair, has on the conformational preferences of the bicyclo[3.3.1]nonane skeleton.

Table 2: List of Mentioned Compounds

Compound Name
This compound
3-Azabicyclo[3.3.1]nonane
Bicyclo[3.3.1]nonane
Bicyclo[3.3.1]nonan-9-one
2,4-Diaryl-3-azabicyclo[3.3.1]nonanes
N-acetyl-3-azabicyclo[3.3.1]nonane
7-Alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol
3,7-Diazabicyclo[3.3.1]nonane (Bispidine)
3-Oxa-9-azabicyclo[3.3.1]nonane

Chemical Reactivity and Derivatization of 3 Ethyl 3 Azabicyclo 3.3.1 Nonan 9 Amine

Reactions at the 9-Amino Group

The primary amino group at the 9-position is a versatile functional handle for derivatization. It readily participates in reactions typical of primary amines, including acylation, condensation, and addition to electrophiles.

The 9-amino group of 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines can be readily acylated to form amides. Reactions with acid chlorides, such as acetyl chloride and chloroacetyl chloride, proceed efficiently to yield the corresponding N-acetyl and N-chloroacetyl derivatives. Similarly, cyclic anhydrides like maleic and succinic anhydrides react with the amine to open the anhydride (B1165640) ring and form the respective amic acids. smolecule.com These reactions are fundamental for introducing a variety of substituents and for peptide synthesis applications.

Table 1: Products of Amidation and Schiff Base Formation

Reactant Reagent Product Name Product Class
3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine Acetyl Chloride N-(3-Ethyl-3-azabicyclo[3.3.1]nonan-9-yl)acetamide Amide
This compound Chloroacetyl Chloride 2-Chloro-N-(3-Ethyl-3-azabicyclo[3.3.1]nonan-9-yl)acetamide Amide
This compound Maleic Anhydride 4-((3-Ethyl-3-azabicyclo[3.3.1]nonan-9-yl)amino)-4-oxobut-2-enoic acid Amic Acid
This compound Succinic Anhydride 4-((3-Ethyl-3-azabicyclo[3.3.1]nonan-9-yl)amino)-4-oxobutanoic acid Amic Acid
This compound Benzaldehyde (B42025) (E)-N-Benzylidene-3-ethyl-3-azabicyclo[3.3.1]nonan-9-amine Schiff Base

Condensation of the primary amino group with aldehydes, such as benzaldehyde and 4-chlorobenzaldehyde, leads to the formation of imines, commonly known as Schiff bases. smolecule.com This reaction typically involves the removal of water and is often catalyzed by acid. The resulting C=N double bond in the Schiff base provides a site for further chemical modifications, such as reduction to a secondary amine or participation in cycloaddition reactions.

The primary amine can be converted into a highly reactive isothiocyanate derivative (-N=C=S). This transformation is accomplished by treating the amine with thiophosgene (B130339) (CSCl₂) in the presence of a base like potassium carbonate. smolecule.com The resulting 9-isothiocyanato-3-ethyl-3-azabicyclo[3.3.1]nonane is a versatile intermediate for synthesizing a variety of heterocyclic compounds and thiourea (B124793) derivatives.

The isothiocyanate group is an excellent electrophile and readily reacts with various nucleophiles. Studies on related 3-substituted 3-azabicyclo[3.3.1]nonan-9-yl isothiocyanates have demonstrated their utility in synthesis. researchgate.net

Reaction with Methanol (B129727): Treatment with methanol yields the corresponding methyl carbamothioate.

Reaction with Aniline (B41778): Reaction with aniline results in the formation of a substituted thiourea derivative. researchgate.net

Reaction with Sodium Azide (B81097): The reaction with sodium azide leads to the formation of a dihydrotetrazole-5-thione derivative, a complex heterocyclic system. researchgate.net

These reactions highlight the synthetic potential of the isothiocyanate intermediate for creating molecules with diverse functional groups and ring systems attached to the azabicyclic core. researchgate.net

Table 2: Products from Reactions of 9-Isothiocyanato-3-ethyl-3-azabicyclo[3.3.1]nonane

Nucleophile Product Name Product Class
Methanol Methyl (3-ethyl-3-azabicyclo[3.3.1]nonan-9-yl)carbamothioate Carbamothioate
Aniline 1-(3-Ethyl-3-azabicyclo[3.3.1]nonan-9-yl)-3-phenylthiourea Thiourea

Transformations of the N-Ethyl Moiety

The N-ethyl group at the 3-position is part of a tertiary amine and is generally stable. However, it can be chemically transformed, most notably through N-dealkylation reactions. The von Braun reaction, which utilizes cyanogen (B1215507) bromide (BrCN), is a classic method for cleaving alkyl groups from tertiary amines. wikipedia.orgthieme-connect.de In this reaction, the tertiary amine attacks the cyanogen bromide, leading to the formation of a quaternary cyanoammonium salt. Subsequent nucleophilic attack by the bromide ion displaces the alkyl group, yielding an N-cyano derivative and an alkyl bromide. wikipedia.org The ease of alkyl group removal generally follows the order: allyl, benzyl (B1604629) > methyl > ethyl > propyl. thieme-connect.de The resulting N-cyanamide can then be hydrolyzed under acidic or basic conditions to give the secondary amine, effectively achieving N-de-ethylation. Modern variations of this reaction may use alternative reagents like chloroethyl chloroformates to achieve a similar transformation. wikipedia.org

Functionalization and Modification of the Bicyclic Core

The saturated carbocyclic framework of the 3-azabicyclo[3.3.1]nonane core is robust and generally unreactive towards simple functionalization. Direct C-H activation on this scaffold is challenging. Therefore, modifications to the core often rely on more complex strategies.

One approach involves skeletal rearrangements. For instance, photochemical induction has been shown to cause a cascading rearrangement of the 3-azabicyclo[3.3.1]nonane skeleton, leading to the formation of unique heterocyclic systems. researchgate.net Another key aspect of the bicyclo[3.3.1]nonane system's reactivity is its potential to undergo transannular reactions, where a reaction occurs across the ring system due to the spatial proximity of atoms in its chair-chair or chair-boat conformations. oregonstate.edu

More commonly, functionalization of the bicyclic core is incorporated during its synthesis. Various synthetic strategies, such as tandem Michael-Aldol reactions or Michael addition-Claisen condensation cascades, allow for the construction of the bicyclo[3.3.1]nonane core with a wide array of pre-installed functional groups, which can then be further manipulated. rsc.orgucl.ac.uk Ring expansion reactions, where a smaller bicyclic system like a 1-azabicyclo[3.3.0]octane rearranges via an aziridinium (B1262131) ion intermediate, can also be used to synthesize functionalized 3-azabicyclo[3.3.1]nonanes. pharm.or.jp

Structure Activity Relationship Sar Investigations in 3 Azabicyclo 3.3.1 Nonane Series

Elucidating the Role of the 3-Ethyl Substitution

The substituent at the 3-position, the nitrogen atom of the piperidine (B6355638) ring, plays a crucial role in modulating the pharmacological properties of 3-azabicyclo[3.3.1]nonane derivatives. While direct comparisons of the 3-ethyl group with other alkyl substituents on the 9-amino scaffold are not extensively documented, general principles from related series can provide insights.

In many classes of biologically active amines, the size and nature of the N-alkyl substituent can influence receptor affinity, selectivity, and pharmacokinetic properties. For instance, in a series of 3-azabicyclo[3.3.1]nonane-1-carboxylate derivatives, the synthesis of both 3-methyl and 3-ethyl analogues has been reported, indicating the feasibility of varying this substituent to explore its impact on biological activity. nih.gov

The transition from a methyl to an ethyl group can affect the molecule's interaction with a binding pocket in several ways:

Steric Influence : The larger ethyl group may provide a better fit in a hydrophobic pocket of a receptor, potentially increasing binding affinity. Conversely, it could introduce steric hindrance that prevents optimal binding.

Lipophilicity : The ethyl group increases the lipophilicity of the molecule compared to a methyl group. This can influence its ability to cross cell membranes, including the blood-brain barrier, which is a critical factor for centrally acting agents.

Conformational Effects : The N-substituent can influence the conformational equilibrium of the bicyclic system, although the chair-chair conformation is generally preferred. researchgate.net In studies of related 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-amine derivatives, the N-CH3 group was found to be in an equatorial disposition in the preferred flattened chair-chair conformation. researchgate.net It is expected that an N-ethyl group would also adopt an equatorial orientation to minimize steric strain.

The table below illustrates the variation of substituents at the 3-position in related 3-azabicyclo[3.3.1]nonane structures, highlighting the common exploration of different alkyl and arylalkyl groups to modulate biological activity.

Compound Series3-SubstituentObserved or Potential Impact
3-Azabicyclo[3.3.1]nonane-1-carboxylatesMethyl, Ethyl, 2-Phenylethyl, 3-Phenylpropyl, 4-PhenylbutylModulation of receptor affinity and pharmacokinetic properties.
2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9α-aminesMethylEstablished equatorial orientation in a chair-chair conformation.

This table is generated based on data from related compound series to infer the potential impact of the 3-ethyl group.

Impact of the 9-Amino Group on Biological Interaction

The substituent at the 9-position of the 3-azabicyclo[3.3.1]nonane scaffold is critical for its interaction with various biological targets. The 9-amino group, being a primary amine, is a key functional group that can participate in several types of interactions:

Hydrogen Bonding : The -NH2 group can act as both a hydrogen bond donor and acceptor, forming strong interactions with amino acid residues in a receptor's binding site. This is a fundamental interaction for the affinity and specificity of many ligands.

Ionic Interactions : Under physiological conditions, the amino group is likely to be protonated (-NH3+), allowing for strong ionic interactions with negatively charged residues such as aspartate or glutamate (B1630785) in a binding pocket.

Derivatization Potential : The primary amine at the 9-position serves as a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives with potentially enhanced or altered biological activities. For example, acylation of the 9-amino group to form amides is a common strategy to explore SAR. researchgate.net

The stereochemistry of the 9-amino group (endo vs. exo) would also be a critical determinant of biological activity, as it would dictate the spatial orientation of this key interacting group. In related systems, the stereochemical orientation of substituents on the bicyclic framework is known to be crucial for their biological profiles.

Correlation of Bicyclic Ring Conformation with Biological Activity

The 3-azabicyclo[3.3.1]nonane ring system predominantly exists in a twin-chair conformation. chemijournal.com This conformational preference provides a rigid and well-defined three-dimensional structure. The stability of this conformation is a key factor in how the functional groups are presented to a biological target.

However, boat-chair conformations can also exist, particularly when there are significant steric interactions between substituents. chemijournal.com The energy difference between these conformations can be small, and the presence of a particular conformer can be influenced by substitution patterns. The biological activity of a molecule is often dependent on it adopting a specific conformation to fit into a receptor binding site. Therefore, any structural feature that alters the conformational equilibrium could have a profound effect on its biological profile.

NMR studies on various 3-azabicyclo[3.3.1]nonane derivatives have been instrumental in establishing their preferred conformations. For instance, in 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, a twin-chair conformation with equatorial orientations of the phenyl groups is generally favored. chemijournal.com For derivatives of 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-amine, a flattened chair-chair conformation is preferred. researchgate.net It is highly probable that 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine also adopts a similar chair-chair conformation. The rigidity of this scaffold is a desirable feature in drug design as it reduces the entropic penalty upon binding to a receptor.

The table below summarizes the conformational preferences of the 3-azabicyclo[3.3.1]nonane ring system based on substitution patterns.

Substitution PatternPredominant Conformation
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-onesTwin-chair with equatorial aryl groups
3-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-amineFlattened chair-chair with equatorial N-methyl
7-Methyl and 3,7-diaza derivativesCan adopt a boat-chair conformation

This table is based on data from various 3-azabicyclo[3.3.1]nonane derivatives.

Comparative SAR Studies with Other Azabicyclic Scaffolds (e.g., Tropanes, Granatanes)

The 3-azabicyclo[3.3.1]nonane scaffold can be compared to other well-known azabicyclic systems like tropanes (8-azabicyclo[3.2.1]octanes) and granatanes (9-azabicyclo[3.3.1]nonanes). These scaffolds are structurally related, with the main difference being the size of the bicyclic ring system.

Tropanes (8-azabicyclo[3.2.1]octane) : This is a smaller, more compact ring system. It is the core structure of important natural products like cocaine and atropine. The rigid and compact nature of the tropane (B1204802) scaffold has been extensively utilized in the design of ligands for various receptors and transporters.

Granatanes (9-azabicyclo[3.3.1]nonane) : This scaffold is isomeric to the 3-azabicyclo[3.3.1]nonane system, with the nitrogen at a bridgehead position. It is a larger ring system than tropane. In some studies, expanding the tropane ring to a granatane has been shown to maintain affinity for certain receptors while altering selectivity. For example, in the development of probes for sigma-2 receptors, the expansion from a tropane to a granatane ring system did not significantly alter affinity for sigma-1 and sigma-2 receptors but eliminated affinity for the 5-HT4 receptor.

The 3-azabicyclo[3.3.1]nonane scaffold offers a different spatial arrangement of the nitrogen atom and its substituents compared to tropanes and granatanes. This can lead to different binding modes and pharmacological profiles. While fewer derivatives of 3-azabicyclo[3.3.1]nonanes have been explored pharmacologically compared to tropanes, the unique structural features of this scaffold make it an interesting area for further investigation. acs.org The diverse biological activities reported for 3-azabicyclo[3.3.1]nonane derivatives, including analgesic, anesthetic, antimicrobial, and potential anticancer effects, underscore the potential of this scaffold in drug discovery. chemijournal.com

Preclinical and in Vitro Pharmacological Profiles of 3 Azabicyclo 3.3.1 Nonane Analogs

Receptor Binding Affinities and Ligand Selectivity

Analogs of 3-azabicyclo[3.3.1]nonane have been investigated for their affinity and selectivity across a range of important central nervous system targets.

The dopamine (B1211576) D3 receptor is a therapeutic target for conditions such as schizophrenia, Parkinson's disease, and substance abuse. core.ac.uk The 3-azabicyclo[3.3.1]nonane framework has been incorporated into ligands designed to target this receptor. Structure-activity relationship studies of certain benzamide (B126) analogues revealed their potential for binding to dopamine D2 and D3 receptors. snmjournals.org Research into dual-target ligands has explored combining the pharmacophores for mu-opioid receptors (MOR) and dopamine D3 receptors (D3R) using a rigid 5-(3-hydroxyphenyl)-2-azabicyclo[3.3.1]nonan-9-ol scaffold. nih.gov In these hybrid molecules, the 2,3-dichlorophenyl piperazine (B1678402) moiety, a known D3R antagonist pharmacophore, is positioned to interact with the D3 receptor's binding site. nih.gov Computational studies have been employed to understand the structural basis of ligand binding and subtype selectivity between D2 and D3 receptors. nih.govacs.org

Sigma-2 (σ2) receptors are overexpressed in various tumor cell lines, making them a target for cancer diagnostics and therapeutics. nih.govresearchgate.net A series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been synthesized and evaluated for their affinity and selectivity for sigma receptors. nih.govnih.gov

These studies identified several compounds with high affinity for the σ2 receptor and significant selectivity over the σ1 subtype. nih.govnih.gov For instance, expanding the bicyclic ring system from an 8-azabicyclo[3.2.1]octane to a 9-azabicyclo[3.3.1]nonane (also known as a granatane) did not negatively impact affinity for σ1 and σ2 receptors. nih.gov Two particular analogs, WC-26 and WC-59, emerged as highly potent and selective σ2 receptor ligands. nih.govnih.gov Their binding affinities demonstrate the potential of the 9-azabicyclo[3.3.1]nonane core in developing selective σ2 ligands. nih.govnih.gov In vitro binding studies using membrane preparations from EMT-6 mouse breast tumors confirmed that these ligands bind specifically to σ2 receptors. nih.gov

Compoundσ2 Ki (nM)σ1 Ki (nM)Selectivity Ratio (σ1 Ki / σ2 Ki)Reference
WC-262.581437557 nih.govnih.gov
WC-590.8217112087 nih.govnih.gov

Nicotinic acetylcholine (B1216132) receptors are involved in various cognitive functions, and modulators of these receptors are of interest for neurological disorders. Derivatives of 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine have been shown to act as partial agonists at the α3β4 nAChR subtype. Furthermore, analogs of the natural product methyllycaconitine, a known nAChR antagonist, have been designed using a (3-ethyl-9-methylidene-3-azabicyclo[3.3.1]nonan-1-yl)methanol template. ebi.ac.uk Electrophysiological experiments revealed that these synthetic analogues act as non-competitive inhibitors, showing selectivity for the α4β2 subtype over the α7 nAChR subtype. ebi.ac.uk

The 5-HT3 receptor is a well-established target for antiemetic drugs used to control nausea and vomiting, particularly that induced by chemotherapy. wikipedia.org Conformation-activity relationship studies have been conducted on 3-azabicyclo[3.3.1]nonan-9-amine derivatives to investigate their potential as 5-HT3 receptor antagonists. acs.org However, in the development of ligands for other targets, such as sigma receptors, structural modifications have sometimes led to a decrease or elimination of 5-HT3 affinity. For example, modifying ligands based on BIMU-1, a compound with affinity for both sigma and serotonin (B10506) receptors, by homologating the bicyclo-octane ring to a 9-azabicyclo[3.3.1]nonane system, helped to reduce binding to 5-HT3 and 5-HT4 receptors while optimizing sigma-2 receptor affinity. researchgate.netnih.govresearchgate.net

The 2-azabicyclo[3.3.1]nonane core, a close structural relative of the 3-azabicyclo[3.3.1]nonane system, is the foundation of the 5-phenylmorphan class of opioid receptor ligands. Extensive research has been conducted on N-substituted 9β-hydroxy-5-(3-hydroxyphenyl)morphan derivatives to modulate their affinity and efficacy at μ (MOR), δ (DOR), and κ (KOR) opioid receptors. nih.gov The stereochemistry of the bicyclic system is critical for activity, with the (1R,5R,9S)-configuration being crucial for high-affinity binding to the μ-opioid receptor and agonist activity. nih.gov Several N-substituted analogs have demonstrated high, sub-nanomolar affinity for the MOR. nih.gov For instance, replacing the phenolic hydroxyl group with bioisosteric amide moieties or modifying the N-phenethyl substituent has yielded potent partial agonists and, in some cases, antagonists. nih.govmdpi.com

Compoundμ-OR Ki (nM)δ-OR Ki (nM)κ-OR Ki (nM)Reference
(1R,5R,9S)-150.431.523.99 nih.gov
(1R,5R,9S)-160.0730.741.99 nih.gov
(1R,5R,9S)-200.141.022.88 nih.gov

Note: Compounds 15, 16, and 20 are N-substituted (1R,5R,9S)-(−)-5-(3-hydroxyphenyl)-2-azabicyclo[3.3.1]nonan-9-ol derivatives. nih.gov

Enzyme Inhibition Studies (e.g., Chorismate Mutase Inhibitors)

Chorismate mutase is a crucial enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but not in animals, making it a potential target for antimicrobial agents. nih.gov This enzyme catalyzes the Claisen rearrangement of chorismate to prephenate. nih.gov Researchers have synthesized a novel class of chorismate mutase inhibitors based on the azabicyclo[3.3.1]nonane system. rsc.orgresearchgate.net These compounds are designed to mimic the transition state of the reaction. nih.govgoogle.com While these aza-analogs were developed, studies have indicated that they were not as potent as their corresponding bicyclic pyrane analogues. researchgate.net

Mechanistic Insights into Biological Activity (e.g., DAT Blockers)

The 3-azabicyclo[3.3.1]nonane scaffold and its heteroanalogs have been investigated for their interaction with monoamine transporters, particularly the dopamine transporter (DAT). nih.govacs.org These transporters are crucial for regulating neurotransmitter levels in the synapse, and their modulation is a key mechanism for many therapeutic agents.

Derivatives of 1,4-diazabicyclo[3.3.1]nonane have been reported to exhibit high in vivo affinity and selectivity as dopamine transporter (DAT) blockers. nih.govresearchgate.net Structure-activity relationship (SAR) studies on piperidine (B6355638) analogs led to the development of more rigid 1,4-diazabicyclo[3.3.1]nonane derivatives. acs.org This structural constraint was found to influence binding and activity, leading to the discovery of potent compounds with high affinity and selectivity for DAT. acs.org For instance, the lead compound (−)-S,S-10c was found to have a high affinity for DAT with an IC50 value of 22.5 nM and demonstrated significant selectivity over the serotonin transporter (SERT) and norepinephrine (B1679862) transporter (NET). acs.org

Conversely, studies on 9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives showed that they were significantly less potent as cocaine-binding site ligands at the DAT compared to cocaine and its tropane (B1204802) analogs. nih.gov The in vitro binding affinity (Ki) of these compounds was found to be in the 2-14 μM range, which is about 100-fold less potent. nih.gov This suggests that the cocaine-binding site at the DAT is highly sensitive to structural changes, particularly modifications to the methylene (B1212753) bridge of the bicyclic system. nih.gov

Antimicrobial Efficacy (Antibacterial and Antifungal Activities)

The 3-azabicyclo[3.3.1]nonane framework is a versatile scaffold for the development of potent antimicrobial agents. Numerous derivatives have demonstrated significant efficacy against a wide spectrum of bacterial and fungal pathogens. researchgate.netchemijournal.com

Research has shown that the introduction of specific functional groups and heterocyclic rings to the azabicyclononane core can enhance its antimicrobial properties. For example, 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazones and their cyclized thiadiazole derivatives have been a particular focus of investigation. researchgate.netnih.gov A key finding in structure-activity relationship (SAR) studies is that the presence of electron-withdrawing groups (such as chloro, fluoro, or nitro groups) on the aryl rings at the C-2 and C-4 positions generally enhances both antibacterial and antifungal activities. researchgate.netchemijournal.com

Thiadiazole derivatives of azabicyclononane have shown significant activity against various pathogens. nih.gov Specifically, compounds with electron-withdrawing substituents on the phenyl groups exhibited a minimum inhibitory concentration (MIC) of 6.25 μg/ml against bacteria like Salmonella typhi, Escherichia coli, and Klebsiella pneumoniae, as well as fungi such as Aspergillus flavus, Aspergillus niger, and Candida albicans. researchgate.netnih.gov Similarly, certain 4'-phenylthiosemicarbazone derivatives displayed maximum inhibition potency at an MIC of 6.25 μg/mL against Bacillus subtilis and Salmonella typhi. tandfonline.com

Hydrazone derivatives have also proven to be effective. N-isonicotinoylhydrazones of 2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one were synthesized and evaluated for their antimicrobial effects. researchgate.netnih.gov Compounds with para-chloro, para-fluoro, meta-chloro, and meta-methoxyphenyl substitutions exhibited broad-spectrum activity against all tested bacterial and fungal microorganisms. nih.gov Furthermore, 2r, 4c-diaryl-3-azabicyclo [3.3.1] nonan-9-one-2'-thienoyl hydrazones substituted with halogens showed excellent inhibitory potency with MIC values ranging from 6.25 to 25.5 μg/mL. scirp.org

The data below summarizes the antimicrobial activity of selected 3-azabicyclo[3.3.1]nonane analogs against various microbial strains.

Compound TypeSubstituent(s)MicroorganismActivity (MIC in μg/mL)Reference
Thiadiazole DerivativeElectron-withdrawing groups (e.g., Cl, NO2)Salmonella typhi, Escherichia coli, Klebsiella pneumoniae6.25 researchgate.netnih.gov
Thiadiazole DerivativeElectron-withdrawing groups (e.g., Cl, NO2)Aspergillus flavus, Aspergillus niger, Candida albicans6.25 researchgate.netnih.gov
4'-Phenylthiosemicarbazone (Compound 10, 11)p-OCH3, p-CH3Bacillus subtilis6.25 tandfonline.com
4'-Phenylthiosemicarbazone (Compound 13)m-ClSalmonella typhi6.25 tandfonline.com
4'-Phenylthiosemicarbazone (Compound 11, 13, 16)p-CH3, m-Cl, p-NO2Candida albicans6.25 tandfonline.com
4'-Phenylthiosemicarbazone (Compound 12, 13)p-F, m-ClCryptococcus neoformans6.25 tandfonline.com
N-isonicotinoylhydrazone (Compound 11, 12, 13, 14)p-Cl, p-F, m-Cl, m-OCH3Various Bacteria & FungiGood Activity nih.gov

Cytotoxic Properties and Antiproliferative Studies (e.g., Anticancer Potential)

The 3-azabicyclo[3.3.1]nonane scaffold is prevalent in numerous biologically active natural products and has been identified as a promising framework for the development of novel anticancer agents. rsc.orgresearchgate.net Derivatives of this structure have demonstrated significant cytotoxic and antiproliferative activities against various human cancer cell lines. scirp.orgnih.gov

Studies on 2r, 4c-diaryl-3-azabicyclo [3.3.1] nonan-9-one-2'-thienoyl hydrazones revealed their potential as antiproliferative agents against human liver cancer cells (HepG2). scirp.org The cytotoxicity of these compounds was found to be highly dependent on the substituents on the C-2 and C-4 diaryl rings. Analogs with electron-withdrawing halogen groups (F, Cl, Br) exhibited greater cytotoxicity than those with electron-donating groups (CH₃, OCH₃). scirp.org The fluoro-substituted compound, in particular, showed excellent antiproliferative activity with a half-maximal inhibitory concentration (IC50) of 3.76 μg/mL. scirp.org Further investigation indicated that this compound inhibited cancer cell proliferation by inducing apoptotic cell death. scirp.org

The azabicyclo[3.3.1]nonane core is also explored for its ability to act as a chemosensitizer. Certain N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs, which are potent sigma-2 (σ2) receptor ligands, have been shown to enhance the cytotoxic effects of conventional chemotherapy drugs. nih.gov For example, the compound WC-26 significantly increased the ability of doxorubicin (B1662922) to kill mouse breast tumor (EMT-6) and human tumor (MDA-MB435) cell lines in vitro, suggesting its potential use in combination cancer therapy. nih.gov

The table below presents the cytotoxic activity of selected 3-azabicyclo[3.3.1]nonane derivatives.

Compound TypeSubstituent(s)Cell LineActivity (IC50)Reference
2'-Thienoyl Hydrazonep-FluoroHepG2 (Human Liver Cancer)3.76 μg/mL scirp.org
2'-Thienoyl Hydrazonep-ChloroHepG2 (Human Liver Cancer)> 3.76 μg/mL scirp.org
2'-Thienoyl Hydrazonep-BromoHepG2 (Human Liver Cancer)> 3.76 μg/mL scirp.org
2'-Thienoyl Hydrazonep-MethoxyHepG2 (Human Liver Cancer)Higher IC50 than halogenated analogs scirp.org
N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate (WC-26)-EMT-6 (Mouse Breast Tumor), MDA-MB435 (Human Tumor)Enhances doxorubicin cytotoxicity nih.gov

Other Investigated Bioactivities

Beyond the aforementioned activities, the versatile 3-azabicyclo[3.3.1]nonane scaffold has been explored for a range of other pharmacological applications.

Analgesic Activity: Molecules incorporating the 3-azabicyclonone nucleus have been investigated for their pain-relieving properties. chemijournal.com Early studies identified certain 3-azabicyclo[3.3.1]nonane derivatives as potential analgesics. nih.gov The 2-azabicyclo[3.3.1]nonane skeleton is notably present in several important narcotic analgesics. nih.gov

Antitubercular Activity: Several derivatives have shown promise against Mycobacterium tuberculosis. A study of 2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one N-isonicotinoylhydrazones revealed that all synthesized compounds exhibited very good activity against both the standard H37Rv strain and an isoniazid-resistant strain of M. tuberculosis. researchgate.netnih.gov Indole alkaloids that contain the azabicyclo[3.3.1]nonane architecture have also been noted for their potential as antituberculosis drug candidates. rsc.org

Anti-inflammatory Activity: The anti-inflammatory potential of this class of compounds has been documented. chemijournal.com A novel 2,4-Diaryl-6,7-benzo azabicyclo [3.3.1] nonan-9-one derivative (ABN-5d) was shown to markedly reduce carrageenan-induced hind paw edema in a rat model, a common test for acute inflammation. pnrjournal.com The mechanism for this effect was suggested to be through the inhibition of the iNOS/NO-CSE/H2S-NFκB pathway. pnrjournal.com

Antiarrhythmic Activity: The potential to treat cardiac arrhythmias has been identified in this chemical family. nih.govresearchgate.net Amide derivatives of 3-azabicyclo[3.3.1]nonanes were prepared as new potential antiarrhythmic agents. capes.gov.br In one study, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate was able to markedly suppress induced ventricular tachycardia in canine models, demonstrating significant antiarrhythmic properties. nih.gov

Anti-platelet and Antithrombotic Activities: Certain analogs have been investigated for their ability to prevent blood clots. Specifically, 3,7-diazabicyclo[3.3.1]nonane carboxamides have been developed as antithrombotic agents. wipo.int These compounds act as inhibitors of collagen-induced platelet adhesion and aggregation. wipo.int They have been shown to exhibit anti-platelet efficacy by inhibiting platelet aggregation induced by both collagen and the thromboxane (B8750289) receptor agonist U46619. nih.govwipo.int

Computational Chemistry Applications in the Study of 3 Ethyl 3 Azabicyclo 3.3.1 Nonan 9 Amine

Molecular Mechanics (MMX) Calculations for Conformational Analysis

Molecular mechanics methods are frequently employed to study the conformations of 3-azabicyclo[3.3.1]nonane derivatives due to their computational efficiency in handling complex systems. rsc.org The fundamental principle of this bicyclic system is its existence in several possible conformations: a twin-chair, a chair-boat, and a boat-boat form. nih.gov

Studies on various 3-azabicyclo[3.3.1]nonane derivatives have consistently shown that the twin-chair conformation is generally the most stable. colab.wssemanticscholar.org For instance, NMR and X-ray crystallographic analyses of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones confirm that these compounds predominantly adopt a chair-chair conformation, with bulky substituents at the C-2 and C-4 positions occupying equatorial positions to minimize steric hindrance. colab.wsacs.org This preference holds true even with different substituents on the cyclohexane ring. colab.ws Nuclear Overhauser Effect (NOESY) studies on related oxime esters also support a twin-chair conformation with equatorial orientations for bulky groups. researchgate.net

Table 1: Predicted Conformational Preferences of 3-Azabicyclo[3.3.1]nonane Derivatives

ConformationRelative StabilityKey Structural Features
Twin-Chair Most StableBoth six-membered rings are in a chair conformation. colab.ws
Chair-Boat Less StableOne ring is in a chair and the other in a boat conformation. nih.gov
Boat-Boat Least StableBoth six-membered rings are in a boat conformation. nih.gov

Quantum Chemical Calculations (e.g., Ab Initio, Semiempirical Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a more detailed and accurate description of the electronic structure and energetics of molecules compared to molecular mechanics. These methods are used to optimize molecular geometries, calculate energies of different conformations, and analyze electronic properties.

DFT studies have been applied to various derivatives of the 3-azabicyclo[3.3.1]nonane skeleton. For example, in a study of N-acetyl-2,4-[diaryl-3-azabicyclo[3.3.1]nonan-9-yl]-9-spiro-4′-acetyl-2′-(acetylamino)-4′,9-dihydro-[1′,3′,4′]-thiadiazoles, DFT was used to explore the electronic properties of the molecules. nih.gov Similarly, DFT calculations on 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one were used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, providing insights into the molecule's reactivity. iucr.org The energy gap between HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule. iucr.org

For 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine, quantum chemical calculations could be used to:

Accurately determine the geometries and relative energies of the chair-chair, chair-boat, and boat-boat conformations.

Analyze the electronic effects of the ethyl and amine substituents on the bicyclic frame.

Calculate properties such as dipole moment, molecular electrostatic potential (MEP), and orbital energies (HOMO/LUMO), which are crucial for understanding intermolecular interactions. iucr.org

Determination of Potential Energy Hypersurfaces

The potential energy hypersurface (PES) is a multidimensional surface that represents the potential energy of a molecule as a function of its geometric parameters. Exploring the PES allows for the identification of all possible stable conformations (local minima) and the transition states that connect them.

For the 3-azabicyclo[3.3.1]nonan-9-one system and its N-methyl derivative, potential energy hypersurfaces have been explored to understand the process of "triple symmetric inversion," a conformational change involving both rings and the nitrogen atom. acs.orgorcid.org Such studies provide a complete map of the conformational landscape, revealing the energy barriers between different isomers and the pathways for their interconversion. These computational explorations are essential for understanding the dynamic stereochemistry of these bicyclic systems. acs.org

A similar investigation for this compound would map out the energy landscape, detailing the pathways and energy requirements for transitions between the twin-chair, chair-boat, and other possible conformations. This would provide a comprehensive understanding of the molecule's flexibility and conformational dynamics.

Docking Studies and Ligand-Target Interaction Modeling (if applicable)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target.

Derivatives of the 3-azabicyclo[3.3.1]nonane scaffold are known to have various biological activities, and docking studies have been employed to investigate their interactions with protein targets. rsc.org For instance, N-acetyl-2,4-[diaryl-3-azabicyclo[3.3.1]nonan-9-yl] derivatives were docked into the active site of the SARS-nCoV-2 main protease (Mpro) to evaluate their potential as inhibitors. nih.govsemanticscholar.org These studies identified key interactions, such as hydrogen bonds and π-cation interactions, between the ligands and the amino acid residues of the protein's active site. semanticscholar.org The binding energies calculated from these simulations provide an estimate of the ligand's affinity for the target. semanticscholar.org

Given that the 3-azabicyclo[3.3.1]nonane framework is a common motif in biologically active compounds, including some that target opioid and dopamine (B1211576) receptors, it is plausible that this compound could be investigated through docking studies. nih.govnih.gov Such studies would involve:

Identifying a potential biological target (e.g., a receptor or enzyme).

Generating a 3D model of the ligand (this compound) in its lowest energy conformation.

Docking the ligand into the active site of the target protein.

Analyzing the resulting binding poses and interactions to predict binding affinity and mode of action.

Advanced Analytical Techniques for Structural Elucidation and Conformational Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine. One- and two-dimensional NMR experiments provide detailed information about the chemical environment, connectivity, and spatial arrangement of the hydrogen and carbon atoms.

The ¹H and ¹³C NMR spectra provide the foundational data for structural assignment. The chemical shifts of the signals are indicative of the electronic environment of each nucleus, while the multiplicity in the ¹H spectrum reveals the number of adjacent protons. For the 3-azabicyclo[3.3.1]nonane skeleton, the signals for the bridgehead protons (H-1 and H-5) and the protons on carbons adjacent to the nitrogen atom (H-2, H-4) are typically found in distinct regions of the spectrum. researchgate.netnih.gov The ethyl group on the nitrogen atom and the amine group at the C-9 position significantly influence the chemical shifts of nearby protons and carbons. semanticscholar.org

In studies of related 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, the bridgehead protons (H-1/H-5) and benzylic protons (H-2/H-4) are well-defined. nih.gov The carbon spectrum, often acquired with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, distinguishes between CH₃, CH₂, CH, and quaternary carbons, which is crucial for assigning the signals of the bicyclic framework. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Predicted ¹H Multiplicity
1, 5~35-40~2.8-3.2m
2, 4~55-60~2.5-3.0 (ax), ~2.2-2.6 (eq)m
6, 8~25-30~1.5-1.9m
7~18-22~1.4-1.8m
9~50-55~3.0-3.4m
N-CH₂CH₃~48-52~2.4-2.8q
N-CH₂CH₃~12-16~1.0-1.3t
NH₂-Broad singlets (br)

Predicted data is based on analogous structures reported in the literature. nih.govnih.gov

Two-dimensional (2D) NMR experiments are indispensable for confirming the complex structure and stereochemistry of bicyclic systems. nih.gov

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons. It is used to map the spin systems within the two six-membered rings of the bicyclic core. semanticscholar.orgresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC identifies long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for assembling the molecular skeleton by connecting different spin systems identified by COSY. For instance, correlations from the bridgehead protons (H-1, H-5) to carbons across the rings (e.g., C-9, C-7) would confirm the bicyclic structure. researchgate.netscience.govscience.gov

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with the carbon atom it is directly attached to, complementing the ¹H and ¹³C data for unambiguous assignments. science.govscience.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing critical information about the molecule's three-dimensional structure and conformation. semanticscholar.org For 3-azabicyclo[3.3.1]nonanes, NOESY can determine the relative orientation of substituents and distinguish between chair-chair and chair-boat conformations of the rings. researchgate.net For example, a spatial correlation between an axial proton at C-2 and the axial proton at C-8 would support a chair-chair conformation. semanticscholar.org

Table 2: Expected Key NOESY Correlations for Chair-Chair Conformation.
Proton 1Correlating Proton(s)Structural Implication
H-1H-2ax, H-8ax, H-9Confirms bridgehead environment
H-5H-4ax, H-6ax, H-9Confirms bridgehead environment
H-2axH-4ax, H-8axIndicates close spatial proximity consistent with a twin-chair conformation semanticscholar.org
H-9H-1, H-5, H-7axDefines the orientation of the C-9 amine group

X-ray Diffraction Analysis for Solid-State Conformation

Single-crystal X-ray diffraction provides the most definitive evidence of molecular structure in the solid state, yielding precise bond lengths, bond angles, and conformational details. For derivatives of the 3-azabicyclo[3.3.1]nonane system, X-ray analysis has consistently been used to confirm the dominant conformation. researchgate.net Studies on similar bicyclic compounds show that the 3-azabicyclo[3.3.1]nonane skeleton typically adopts a twin chair-chair conformation. researchgate.netnih.gov However, chair-boat conformations have also been identified, particularly in derivatives with bulky substituents or specific intramolecular interactions. tandfonline.com

For this compound, X-ray analysis, likely performed on a crystalline salt such as the dihydrochloride, would be expected to confirm a chair-chair conformation with the N-ethyl group in an equatorial position to minimize steric hindrance. semanticscholar.orgresearchgate.net

Mass Spectrometry (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is used to determine the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS), often with electrospray ionization (ESI), provides a highly accurate mass measurement, which allows for the determination of the elemental formula. nih.gov For this compound (C₁₀H₂₀N₂), HRMS would be used to confirm this formula by matching the experimentally measured mass of the protonated molecule [M+H]⁺ to its calculated exact mass.

Table 3: High-Resolution Mass Spectrometry Data.
IonMolecular FormulaCalculated m/zExpected Observation
[M+H]⁺C₁₀H₂₁N₂⁺169.1705Experimental m/z within ±5 ppm of calculated value nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the IR spectrum would show characteristic absorption bands for the N-H bonds of the primary amine and the C-H and C-N bonds of the bicyclic structure. researchgate.net

Table 4: Characteristic IR Absorption Frequencies.
Functional GroupVibration TypeExpected Frequency (cm⁻¹)
N-H (Primary Amine)Symmetric & Asymmetric Stretch3300 - 3500 (typically two bands)
C-H (Alkyl)Stretch2850 - 2960
N-H (Amine)Bend (Scissoring)1590 - 1650
C-NStretch1020 - 1250

Data based on standard IR correlation tables and literature on related amines. researchgate.net

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a purified sample. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values is a crucial criterion for establishing the purity and confirming the empirical formula of the synthesized compound. researchgate.net

Table 5: Elemental Analysis for C₁₀H₂₀N₂ (MW: 168.28 g/mol).
ElementTheoretical Percentage
Carbon (C)71.37%
Hydrogen (H)11.98%
Nitrogen (N)16.65%

Future Directions and Research Perspectives

Development of Novel and Efficient Synthetic Routes

The advancement of research into 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine and its derivatives is intrinsically linked to the availability of efficient and versatile synthetic methodologies. While classical approaches such as the Mannich reaction have been employed for the synthesis of related 2,4-diaryl-3-azabicyclo[3.3.1]nonanones, there is a pressing need for the development of more streamlined and stereoselective routes to access the target compound and its analogues. chemijournal.com Future synthetic efforts could focus on asymmetric catalysis to control the stereochemistry of the bicyclic core, which is crucial for biological activity. rsc.org Furthermore, the exploration of novel cyclization strategies, potentially involving transition-metal catalysis or enzymatic transformations, could provide more direct and atom-economical pathways. The development of modular synthetic routes would also be highly beneficial, allowing for the rapid generation of a diverse library of derivatives with varied substituents on the bicyclic framework and the exocyclic amine.

Comprehensive Exploration of Biological Target Space

A thorough investigation into the biological activities of this compound is a critical area for future research. The 3-azabicyclo[3.3.1]nonane nucleus is present in a variety of biologically active molecules, exhibiting properties ranging from analgesic and anesthetic to anticancer and antiviral. chemijournal.com Preliminary studies on related compounds suggest that this scaffold can interact with a range of biological targets. For instance, derivatives of 9-azabicyclo[3.3.1]nonane have been investigated as ligands for sigma receptors, which are implicated in a variety of neurological disorders and cancer. nih.gov A comprehensive screening of this compound against a broad panel of receptors, enzymes, and ion channels is warranted to identify its primary biological targets. This could unveil novel therapeutic applications for this compound in areas such as neurodegenerative diseases, oncology, and infectious diseases.

Advanced Computational Modeling for Rational Design

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of novel bioactive compounds based on the this compound scaffold. Techniques such as Density Functional Theory (DFT) and molecular docking have been successfully applied to study the structural and electronic properties of related azabicyclo[3.3.1]nonane derivatives and their interactions with biological targets. nih.govsemanticscholar.org Future computational work should focus on building accurate in silico models of this compound and its potential interactions with a diverse range of protein targets. These models can be used to predict binding affinities, identify key intermolecular interactions, and guide the rational design of new derivatives with improved potency and selectivity. Such a computational approach can significantly reduce the time and resources required for the experimental screening of large compound libraries.

Integration of High-Throughput Screening for New Activities

To expedite the discovery of novel biological activities for this compound and its analogues, the integration of high-throughput screening (HTS) methodologies is essential. HTS allows for the rapid and automated testing of thousands of compounds against a specific biological target or in a phenotypic assay. By creating a focused library of derivatives based on the this compound scaffold, researchers can efficiently screen for a wide range of biological effects. This approach could uncover unexpected therapeutic applications and provide valuable starting points for lead optimization programs. The data generated from HTS can also be used to train and refine the computational models discussed in the previous section, creating a synergistic feedback loop between in silico prediction and experimental validation.

Q & A

Q. What are the established synthetic routes for 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine, and what methodological considerations ensure optimal yields?

The primary route involves Mannich condensation , where 1-(3-ethoxypropyl)-4-oxopiperidine reacts with formaldehyde and ethylamine in methanol under acidic conditions (e.g., acetic acid). This method typically yields bicyclic ketones (e.g., 3,7-diazabicyclo[3.3.1]nonan-9-ones), which are reduced via the Wolff-Kishner method to remove the carbonyl group . Key parameters include:

  • Reagent stoichiometry : Excess formaldehyde (as paraformaldehyde) ensures complete cyclization.
  • Solvent choice : Methanol or ethanol promotes solubility of intermediates.
  • Temperature control : Reactions at 60–80°C minimize side products like aldol adducts.
    Yield optimization requires monitoring via thin-layer chromatography (TLC) and adjusting pH to stabilize intermediates .

Q. How can spectroscopic techniques (IR, NMR) confirm the structure of this compound?

  • IR spectroscopy : The absence of a carbonyl stretch (~1735 cm⁻¹) post-reduction confirms successful Wolff-Kishner reduction. Ether linkages (C-O-C) appear at ~1115 cm⁻¹ .
  • NMR analysis :
    • ¹H NMR : Protons on the bicyclic scaffold (e.g., axial/equatorial H1 and H5) show distinct coupling constants (J = 10–12 Hz for chair-chair conformers) .
    • ¹³C NMR : The absence of a carbonyl carbon signal (~214 ppm) and presence of tertiary amine carbons (~50–60 ppm) validate the final structure .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved in conformational analysis of this compound?

Discrepancies may arise due to solution vs. solid-state conformations . For example:

  • Solution (NMR) : Chair-chair conformers dominate, evidenced by vicinal coupling constants (J = 10–12 Hz) .
  • Solid-state (X-ray) : Crystal packing forces may stabilize boat or twisted-chair forms.
    Methodological resolution :
  • Perform variable-temperature NMR to assess conformational flexibility.
  • Use Cremer-Pople puckering parameters (calculated from X-ray data) to quantify ring distortion .
  • Compare with computational models (DFT or MD simulations) to identify energetically favorable conformers .

Q. What strategies optimize the Wolff-Kishner reduction for removing the C-9 carbonyl group in intermediates?

  • Hydrazine excess : Use 1.5–2.0 equivalents of hydrazine hydrate to ensure complete hydrazone formation.
  • Reaction duration : Prolonged heating (8–12 hours at 180°C in ethylene glycol) prevents incomplete reduction .
  • Catalyst addition : Trace amounts of sodium ethoxide accelerate the reaction.
    Validate success via HPLC-MS to detect residual carbonyl-containing byproducts .

Q. How can SHELX software improve crystallographic refinement for structural elucidation?

  • SHELXL : Refine high-resolution X-ray data using rigid-body restraints for the bicyclic scaffold.
  • Twinned data handling : Use SHELXTL (Bruker AXS version) to deconvolute overlapping reflections in cases of crystal twinning .
  • Hydrogen placement : Apply SHELXPRO’s riding model to assign H-atoms accurately, critical for confirming amine proton positions .

Q. What in silico approaches predict the pharmacological relevance of this compound?

  • Molecular docking : Screen against targets like serotonin or dopamine receptors (common for bicyclic amines) using AutoDock Vina.
  • ADMET profiling : Predict bioavailability (e.g., via SwissADME) by analyzing logP (optimal range: 2–3) and polar surface area (<80 Ų) .
  • QSAR modeling : Train models on bispidine analogs with known bioactivity to infer potential therapeutic applications .

Data Contradiction Analysis

Q. How to troubleshoot low yields in Mannich condensations for this compound?

  • Possible causes :
    • Insufficient acidity : Add H⁺ donors (e.g., HCl) to stabilize iminium intermediates.
    • Competing aldol reactions : Reduce formaldehyde concentration or switch to aprotic solvents (e.g., DMF).
  • Validation steps :
    • Monitor intermediates via LC-MS to detect aldol byproducts.
    • Optimize reaction time: Shorter durations (2–4 hours) may prevent decomposition .

Q. How to address discrepancies between calculated and observed NMR chemical shifts?

  • Source of error : Improper DFT functional (e.g., B3LYP without dispersion correction).
  • Resolution :
    • Recalculate shifts using GIAO-DFT with solvent effects (e.g., PCM model for methanol).
    • Cross-validate with DP4+ probability analysis to identify the most probable conformer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.